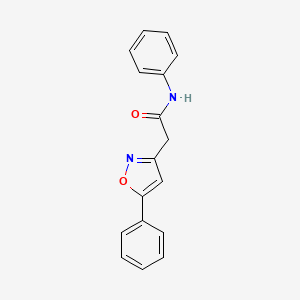

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The synthesis of oxazole derivatives has been an interesting field for a long time . Various methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a phenyl group attached to an oxazole ring. In the crystal structure, molecules are linked through a network of C-H center dot center dot center dot F and weak pi-pi stacking interactions .Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The physical and chemical properties of the specific compound “this compound” are not explicitly mentioned in the search results.Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, affecting their function .

Mode of Action

It is known that similar compounds can bind to the active sites of certain proteins, altering their function . The binding affinity of these compounds to their targets can be quite high, as indicated by their low IC50 values .

Biochemical Pathways

Similar compounds have been found to exhibit anti-cancer activity, suggesting they may interfere with pathways related to cell proliferation and survival .

Pharmacokinetics

Similar compounds are known to be highly soluble, which can influence their bioavailability .

Result of Action

Similar compounds have been found to exhibit anti-cancer activity, suggesting they may induce cell death or inhibit cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-phenyl-2-(5-phenylisoxazol-3-yl)acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Advantages and Limitations for Lab Experiments

The use of N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide in laboratory experiments has several advantages. It is relatively easy to synthesize and has a high purity. It can be used to study the structure and function of proteins, to identify novel drug targets, and to develop novel therapeutic agents. However, there are some limitations to the use of this compound in laboratory experiments. It is not suitable for use in in vivo studies, as it is not metabolized in the body, and it is not suitable for use in high-throughput screening, as it is not amenable to automation.

Future Directions

There are several potential future directions for research with N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide. These include further studies into its mechanism of action, further studies into its biochemical and physiological effects, further studies into its potential applications in drug discovery and development, and further studies into its potential use in in vivo studies. Additionally, further studies into its potential use in high-throughput screening and other automated methods of drug discovery and development may be beneficial. Finally, further studies into its potential use as a tool for drug-drug interactions and other pharmacokinetic studies could be beneficial.

Synthesis Methods

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can be synthesized from commercially available starting materials. The synthesis involves the condensation of 5-phenyl-1,2-oxazol-3-yl)acetamide with phenylhydrazine in the presence of a base, such as pyridine. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography. The yield of the reaction is typically high and the purity of the product is good.

Scientific Research Applications

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has been studied for its potential applications in scientific research, particularly in the fields of drug discovery and development. It has been used as a tool to study the structure and function of proteins, to identify novel drug targets, and to develop novel therapeutic agents. This compound has also been used to study the mechanism of action of drugs, to study the effects of drugs on cells and tissues, and to study the pharmacokinetics of drugs.

properties

IUPAC Name |

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(18-14-9-5-2-6-10-14)12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXCTRPNDIFHGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498149.png)

![1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498158.png)

![methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate](/img/structure/B6498164.png)

![N-{3-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6498186.png)

![1-[3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B6498193.png)

![1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6498198.png)

![5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6498203.png)

![N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498220.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498226.png)

![N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498249.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498253.png)

![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B6498254.png)

![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6498267.png)